Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate
Description
Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate (CAS: 2814153-85-8) is a chiral carbamate derivative featuring a 1-oxaspiro[2.3]hexane core. Its molecular formula is C₁₄H₁₇NO₃ (MW: 247.29), and it is characterized by a spirocyclic ether fused to a methylene-linked benzyl carbamate group . The stereochemical designation rel-(3S,5S) indicates a relative configuration that may influence its physicochemical and biological properties. This compound is commercially available with ≥97% purity, primarily as a building block for organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
benzyl N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate |
InChI |
InChI=1S/C14H17NO3/c16-13(17-9-11-4-2-1-3-5-11)15-8-12-6-14(7-12)10-18-14/h1-5,12H,6-10H2,(H,15,16) |
InChI Key |
NZLGCABZTLCNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CO2)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1-oxaspiro[2.3]hexane Core
The oxaspiro[2.3]hexane core is typically synthesized via intramolecular cyclization reactions involving precursors bearing appropriate hydroxyl and leaving groups. According to recent literature on oxetane synthesis, intramolecular etherification is a common approach, where a 1,3-diol or related intermediate undergoes cyclization under basic conditions to form the oxetane ring with inversion of stereochemistry at the reactive centers. For example, sodium hydride in tetrahydrofuran (THF) can promote this cyclization effectively, resulting in high diastereoselectivity and retention of stereochemistry through double inversion mechanisms.
Stereochemical Considerations
The rel-(3S,5S) stereochemistry is maintained by starting from chiral precursors or by employing stereoselective catalysts and reagents during the cyclization and carbamate formation steps. The synthesis often requires careful control of reaction conditions such as temperature, solvent, and reagent stoichiometry to avoid epimerization or racemization.
Representative Synthetic Route
| Step | Reactants/Intermediates | Reaction Conditions | Outcome |
|---|---|---|---|
| 1 | 1,3-diol precursor with appropriate protecting groups | Treatment with sodium hydride in THF, room temperature | Intramolecular cyclization forming oxaspiro[2.3]hexane ring with stereocontrol |
| 2 | Spirocyclic amine intermediate | Reaction with benzyl chloroformate, base (e.g., triethylamine), anhydrous solvent | Formation of benzyl carbamate linkage |
| 3 | Purification | Chromatography or recrystallization | Isolation of pure benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate |
Analytical and Purity Data
- Molecular Formula: C14H17NO3
- Molecular Weight: 247.29 g/mol
- Purity typically achieved: ≥97% as per chromatographic analysis
- Stereochemical purity confirmed by nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography.
Research Findings and Notes
- The oxaspiro ring system is synthesized with high stereoselectivity using intramolecular cyclization strategies, which have been extensively reviewed in the synthesis of oxetane derivatives.
- Carbamate formation via benzyl chloroformate is a well-established method providing stable protective groups for amines, facilitating further synthetic transformations.
- The preparation of this compound requires stringent control of reaction parameters to preserve the rel-(3S,5S) stereochemistry, which is critical for its biological and chemical properties.
- Solvent choice and reaction atmosphere (often inert) are important to prevent side reactions such as hydrolysis or racemization.
Chemical Reactions Analysis
Types of Reactions
Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: Its rigid spirocyclic framework can be used to study protein-ligand interactions and enzyme inhibition.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic or Bicyclic Motifs
tert-Butyl N-[rel-(1R,5S,6s)-3-Azabicyclo[3.1.0]hexan-6-yl]carbamate (PB00220)
- Structure : A bicyclic carbamate with a 3-azabicyclo[3.1.0]hexane core and a tert-butyloxycarbonyl (Boc) protective group.
- Key Differences: Unlike the spirocyclic ether in the target compound, PB00220 contains a nitrogen atom in its bicyclic system, which may enhance hydrogen-bonding interactions.
- Applications : Used in medicinal chemistry for constrained peptide mimetics.
Benzyl 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Benzyl Carbamates with Heterocyclic Substituents
BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4)
- Structure: Features a quinazolinone ring linked via a furylpropyl chain to the benzyl carbamate.
- Key Differences: The extended conjugation of quinazolinone and furyl groups introduces aromaticity and planar regions absent in the spirocyclic target compound. This may enhance π-π stacking interactions but reduce metabolic stability .
- Synthesis : Requires BF₃•OEt₂ catalysis and heating, differing from the target compound’s synthetic route (undisclosed in evidence) .
BenzylN-[3-(5-methyl-2-furyl)propyl]carbamate (Compound 10)
Piperidine and Cyclopentyl Derivatives
Benzyl (2S,3S)-3-Amino-2-methylpiperidine-1-carboxylate (CAS: 1044641-49-7)
- Structure : A piperidine-based carbamate with stereochemical complexity.
- Key Differences : The piperidine ring provides a basic nitrogen, enabling protonation at physiological pH, unlike the ether-linked spiro system. This impacts bioavailability and target engagement .
Benzyl N-[(1S,3R)-rel-3-Hydroxycyclopentyl]carbamate
- Structure : Cyclopentyl carbamate with a hydroxyl group.
Physicochemical and Commercial Comparison
Table 1: Molecular Properties and Commercial Availability
Key Observations:
- The target compound’s lower molecular weight (247.29 vs. 433.46 for Compound 4) may improve membrane permeability.
- Commercial pricing reflects synthetic complexity; the spirocyclic ether structure commands a higher cost compared to linear analogues .
Biological Activity
Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate, with the CAS number 2814153-85-8, is a compound that has garnered interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthetic routes, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molar mass of approximately 247.29 g/mol. Its structure features a benzyl group linked to a carbamate moiety and a spirocyclic arrangement containing an oxygen atom. This structural configuration is significant for its biological interactions.
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Studies suggest that spirocyclic carbamates can possess antimicrobial properties, potentially making them candidates for developing new antibiotics.
- Cytotoxic Effects : Preliminary investigations have shown that certain derivatives can induce cytotoxicity in cancer cell lines, indicating potential anticancer properties.
- Neuroprotective Effects : Some related compounds have been studied for neuroprotective effects, suggesting that this compound may also have applications in neurodegenerative disease treatment.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other structurally similar compounds.
| Compound Name | Structure Type | Notable Feature |
|---|---|---|
| Tert-butyl N-{5-oxospiro[2.3]hexan-1-yl}carbamate | Spirocyclic Carbamate | Different alkyl group affecting solubility |
| Benzyl N-(1-pyrrolidinyl)carbamate | Pyrrolidine-based | Potentially different biological activity |
| Benzyl N-(4-methylpiperidinyl)carbamate | Piperidine-based | Enhanced lipophilicity due to piperidine ring |
This table illustrates how variations in substituents can influence the chemical reactivity and biological properties of these compounds.
Synthetic Routes
This compound can be synthesized through various methods, including:
- Direct Carbamation : Reacting benzyl amine with an appropriate isocyanate derived from the spirocyclic precursor.
- Cyclization Reactions : Employing cyclization techniques to form the spiro structure before introducing the carbamate functionality.
These synthetic routes are critical for producing the compound in sufficient quantities for biological testing.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound:
-
Anticancer Studies : In vitro tests demonstrated that this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells.
"The compound showed significant inhibition of cell proliferation in breast cancer cell lines, indicating its potential as an anticancer agent" .
-
Neuroprotective Effects : Research indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, suggesting applications in neurodegenerative diseases.
"Preliminary results indicate that the compound can reduce neuronal apoptosis in models of Alzheimer's disease" .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl rel-(3S,5S)-N-(1-oxaspiro[2.3]hexan-5-ylmethyl)carbamate, and how can yield be improved?
- Methodology : The synthesis typically involves coupling the 1-oxaspiro[2.3]hexane scaffold with a benzyl carbamate group. Key steps include:
- Spiro Ring Formation : Use of cyclopropanation reagents (e.g., diazo compounds) under controlled temperatures to avoid side reactions .
- Carbamate Installation : Reacting the spiro intermediate with benzyl chloroformate in anhydrous conditions, with triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or crystallization from hexane/ethyl acetate mixtures improves purity .
Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Stereochemical Analysis :
- X-ray Crystallography : Resolves absolute configuration, particularly for the spiro center and carbamate orientation .
- NMR Spectroscopy : - and -NMR distinguish diastereomers; NOESY correlations verify spatial proximity of protons in the bicyclic system .
- Purity Assessment :
- HPLC-MS : Reverse-phase C18 columns with UV/Vis detection (λ = 210–254 nm) confirm retention time and molecular ion peaks .
- Chiral GC : Polar columns (e.g., HP-5MS) separate enantiomers when derivatized with chiral auxiliaries .
Q. How should this compound be stored to maintain stability, and what degradants are observed under stress conditions?
- Storage : Store in sealed containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of the carbamate group .
- Degradation Pathways :
- Hydrolysis : Exposure to moisture or acidic/basic conditions cleaves the carbamate to form CO and a secondary amine. Monitor via TLC (Rf shifts) or LC-MS .
- Oxidation : The spiro ether ring may oxidize at elevated temperatures; stabilize with antioxidants like BHT .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of the (3S,5S) configuration, and how is enantiomeric excess (ee) quantified?
- Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s salen complexes in asymmetric cyclopropanation steps .
- ee Determination :
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers with mobile phases like hexane/isopropanol .
- Mosher Ester Analysis : Derivatize the free amine (post-hydrolysis) with Mosher’s acid chloride and analyze -NMR shifts .
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to enzymes like cytochrome P450 or proteases. Focus on hydrogen bonding with the carbamate oxygen and hydrophobic interactions with the spiro ring .
- DFT Calculations : Predict reaction pathways (e.g., ring-opening of the spiro ether under acidic conditions) using Gaussian09 with B3LYP/6-31G* basis sets .
Q. What experimental designs resolve contradictions in spectroscopic data between synthetic batches?
- Batch Comparison :
- 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks caused by conformational flexibility in the spiro system .
- Isotopic Labeling : Synthesize -labeled analogs to trace carbon connectivity in complex spectra .
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., over-alkylated spiro intermediates) using high-resolution Q-TOF instruments .
Q. How does the compound’s spiro architecture influence its pharmacokinetic properties in preclinical models?
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS .
- Membrane Permeability : Caco-2 cell monolayers assess absorption potential; the spiro ring may enhance lipophilicity (logP ~2.5) .
Key Challenges and Solutions
- Spiro Ring Instability : Use low-temperature reaction conditions (<0°C) during synthesis to prevent ring-opening .
- Scalability : Replace column chromatography with anti-solvent crystallization (e.g., water/IPA) for gram-scale batches .
- Biological Activity Variability : Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to reduce efflux in cytotoxicity assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
